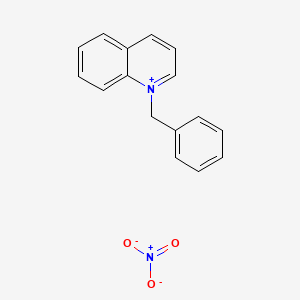

azanide CAS No. 301154-69-8](/img/structure/B2865895.png)

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

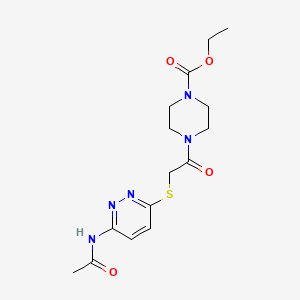

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide is a useful research compound. Its molecular formula is C21H14N2O4S and its molecular weight is 390.41. The purity is usually 95%.

BenchChem offers high-quality [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Agents

The structural framework of this compound suggests potential as an antibacterial agent. Its pyridinium core can be structurally modified to target various bacterial strains. Research indicates that similar structures have shown efficacy against bacteria like Staphylococcus aureus and Escherichia coli . The sulfonyl azanide moiety could be further explored for its synergistic effects in enhancing antibacterial properties.

Biofilm Inhibition

Biofilms are protective layers formed by bacteria that make them resistant to antibiotics. The compound’s ability to disrupt biofilm formation could be a significant breakthrough in treating chronic infections . Studies on related compounds have assessed their minimum inhibitory concentrations (MIC) to prevent biofilm growth, which could be a promising application for this compound as well.

Antimicrobial Resistance Breakers

With the rise of antimicrobial resistance, there is a need for compounds that can break through this resistance. The compound’s structure allows for modifications that could help it act as a resistance breaker when combined with existing antibiotics .

Molecular Probes

Due to its distinct chemical structure, this compound could serve as a molecular probe. It can be tagged with fluorescent markers or radiolabels to study biological pathways, enzyme activities, or cellular processes .

Chemotherapeutic Research

In chemotherapeutic research, the compound’s framework could be utilized to develop novel anticancer agents. Its ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further exploration .

Organic Synthesis

This compound can also be used as a building block in organic synthesis. Its reactive sites allow for various chemical reactions, leading to the synthesis of a wide range of new compounds with potential applications in medicinal chemistry and materials science .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound belongs to a class of organic compounds known as 1,4-dihydropyridines , which are known to have diverse pharmaceutical applications .

Mode of Action

1,4-dihydropyridines, in general, are known to interact with various targets, including calcium channels . They can act as calcium channel blockers, inhibiting the influx of calcium ions into cells, which can lead to various downstream effects .

Biochemical Pathways

1,4-dihydropyridines are known to affect calcium signaling pathways due to their ability to block calcium channels .

Pharmacokinetics

The pharmacokinetics of 1,4-dihydropyridines can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

1,4-dihydropyridines, in general, can have various therapeutic applications, including anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Propriétés

IUPAC Name |

(3Z)-3-(benzenesulfonylimino)-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-28(26,27)15-9-3-1-4-10-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIMRCFYBADBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2865815.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)

![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)